2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile
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Overview
Description
2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile is a complex organic compound that features a unique combination of pyrazine, pyrrolidine, and benzoimidazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrolidine moiety: This step often involves the use of pyrrolidine derivatives and suitable coupling reagents.
Formation of the benzoimidazole ring: This is typically done through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the molecule can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Dipyrrolopyrazine derivatives: These compounds share the pyrazine and pyrrolidine moieties and are studied for their optoelectronic properties.
Azinyl azolyl pyrimidines: These compounds contain similar nitrogen heterocycles and are used as ligands in coordination chemistry.
Uniqueness
2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile is unique due to its specific combination of pyrazine, pyrrolidine, and benzoimidazole rings, which confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13ClN6 |
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Molecular Weight |
324.77 g/mol |
IUPAC Name |
2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H13ClN6/c17-14-16(20-5-4-19-14)23-6-3-11(9-23)15-21-12-2-1-10(8-18)7-13(12)22-15/h1-2,4-5,7,11H,3,6,9H2,(H,21,22) |
InChI Key |
HPNXUKWGTVCTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=NC3=C(N2)C=C(C=C3)C#N)C4=NC=CN=C4Cl |
Origin of Product |
United States |
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